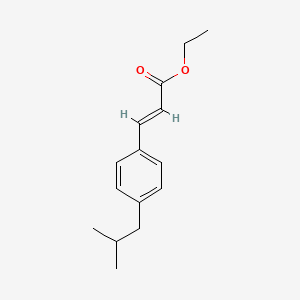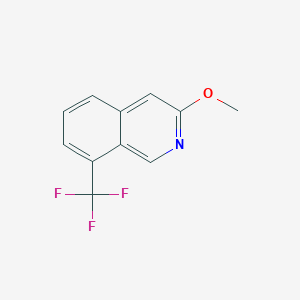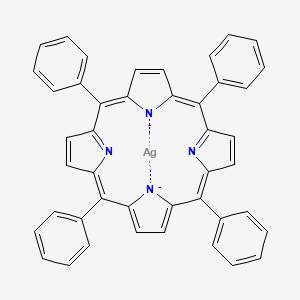
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluoro-phenylacetic acid derivatives often involves complex reactions, including fluorodeamination reactions in HF-pyridine mixtures, leading to compounds that can serve as chiral derivatizing agents. These agents facilitate the measurement of enantiomeric excess of secondary alcohols or primary amines through 19F NMR spectroscopy, indicating their utility in stereochemical analysis (Hamman, Béguin, & Arnaud, 1991).
Molecular Structure Analysis
Studies on mono-fluorinated molecules such as ortho-fluorophenylglycine reveal complex hydrogen bonding and the influence of fluorine on molecular geometry, showcasing the intricate intermolecular interactions and structural configurations these molecules can adopt (Burns & Hagaman, 1993).
Chemical Reactions and Properties
The reactivity of fluorophenylacetic acid derivatives can be significantly altered by the presence of the fluorine atom, impacting their synthetic utility and biological activity. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from related fluorophenyl compounds highlights the specific reactions these compounds undergo, including ammonium acetate in glacial acetic acid reactions for the synthesis of complex cyclic compounds (Sapnakumari et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization behavior, melting points, and solubility, are crucial for their application in chemical synthesis and pharmaceutical development. For example, the synthesis and characterization of disubstituted biphenyl derivatives provide insights into their thermal stability and crystallization patterns, essential for material science and engineering applications (Sienkiewicz-Gromiuk et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, define the roles of fluorophenylacetic acid derivatives in chemical syntheses and as intermediates in pharmaceutical formulations. Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids elucidate the impact of fluorine substitution on these properties, guiding their application in organic synthesis and drug development (Srivastava et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Anaerobic Digestion
- Application Summary : The compound is involved in the formation of phenylacetic acid and phenylpropionic acid under different overload conditions during mesophilic and thermophilic anaerobic digestion .
- Methods of Application : Different states of overload were simulated in batch experiments while reviewing the generation of phenyl acids out of different lab-use substrates .
- Results : It was shown that the tested input materials led to the formation of phenyl acids in a substrate-dependent manner with the formation itself being less temperature driven .
2. Synthesis of Aldehydes and Ketones
- Application Summary : The compound is used in the synthesis of aldehydes and ketones by the oxidative decarboxylation of phenylacetic acid .
- Methods of Application : The synthesis is performed under ligand free condition using simple, efficient, preparatively easy, magnetically recoverable and low cost spinel CuFe 2 O 4 nanoparticles .
- Results : The catalyst was characterised using powder-XRD, FTIR, FE-SEM, EDX, VSM .
3. Organic Compound Synthesis
- Application Summary : This compound is used in the synthesis of other organic compounds. It is a white solid with a strong honey-like odor .
- Methods of Application : The specific methods of application can vary depending on the target compound being synthesized .
- Results : The results can also vary, but the compound is known for its efficiency in the synthesis of other organic compounds .
4. Catabolite of Phenylalanine
- Application Summary : Endogenously, it is a catabolite of phenylalanine .
- Methods of Application : This occurs naturally in the body as part of the metabolic process .
- Results : The results of this process contribute to the body’s overall metabolic function .
5. Perfume Manufacturing
- Application Summary : Phenylacetic acid, which is structurally similar to “4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid”, is used in some perfumes as it possesses a honey-like odor even in low concentrations .
- Methods of Application : The specific methods of application can vary depending on the type of perfume being manufactured .
- Results : The results can also vary, but the compound is known for its efficiency in imparting a honey-like odor to perfumes .
6. Treatment of Type II Hyperammonemia
- Application Summary : Phenylacetic acid is also employed to treat type II hyperammonemia to help reduce the amounts of ammonia in a patient’s bloodstream by forming phenylacetyl-CoA, which then reacts with nitrogen-rich glutamine to form phenylacetylglutamine .
- Methods of Application : This occurs as part of a medical treatment process .
- Results : The results of this process contribute to the reduction of ammonia levels in a patient’s bloodstream .
Eigenschaften
CAS-Nummer |
1365272-55-4 |
|---|---|
Produktname |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
Molekularformel |
C15H11FO3 |
Molekulargewicht |
258.2444432 |
Synonyme |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)


![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)

